Cas no 2090149-79-2 (6-fluoro-4-hydroxy-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide)

6-Fluoro-4-hydroxy-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide is a heterocyclic sulfonamide derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a fluorine substituent at the 6-position, enhancing electronic and steric properties, while the 4-hydroxy group offers reactivity for further functionalization. The 1-methyl group and sulfone moiety (2,2-dioxide) contribute to its stability and bioavailability. This compound may serve as a key intermediate in the synthesis of bioactive molecules, particularly those targeting neurological or inflammatory pathways. Its well-defined molecular architecture allows for precise modifications, making it valuable for structure-activity relationship studies. The compound's purity and synthetic reproducibility are critical for consistent research outcomes.
6-fluoro-4-hydroxy-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide structure
2090149-79-2 structure
Product Name:6-fluoro-4-hydroxy-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide
CAS No:2090149-79-2
MF:C9H10FNO3S
MW:231.24400472641
CID:5722608
PubChem ID:121199669
Update Time:2025-10-25

6-fluoro-4-hydroxy-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide Chemical and Physical Properties

Names and Identifiers

    • 6-fluoro-4-hydroxy-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide
    • F1907-1766
    • starbld0013983
    • 6-fluoro-1-methyl-2,2-dioxo-3,4-dihydro-2lambda6,1-benzothiazin-4-ol
    • AKOS026707178
    • 2090149-79-2
    • 1H-2,1-Benzothiazin-4-ol, 6-fluoro-3,4-dihydro-1-methyl-, 2,2-dioxide
    • Inchi: 1S/C9H10FNO3S/c1-11-8-3-2-6(10)4-7(8)9(12)5-15(11,13)14/h2-4,9,12H,5H2,1H3
    • InChI Key: HRHWBKJAXLSHNE-UHFFFAOYSA-N
    • SMILES: S1(CC(C2C=C(C=CC=2N1C)F)O)(=O)=O

Computed Properties

  • Exact Mass: 231.03654252g/mol
  • Monoisotopic Mass: 231.03654252g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 340
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 66Ų

Experimental Properties

  • Density: 1.491±0.06 g/cm3(Predicted)
  • Boiling Point: 379.9±52.0 °C(Predicted)
  • pka: 12.49±0.20(Predicted)

6-fluoro-4-hydroxy-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide Pricemore >>

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Additional information on 6-fluoro-4-hydroxy-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide

Comprehensive Overview of 6-Fluoro-4-hydroxy-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide (CAS No. 2090149-79-2)

The compound 6-fluoro-4-hydroxy-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide (CAS No. 2090149-79-2) is a fluorinated heterocyclic derivative with a unique structural framework. Its molecular formula, C10H10FNO3S, highlights the presence of a fluoro substituent, a hydroxy group, and a 1,2-thiazine core, which collectively contribute to its potential applications in pharmaceutical and material sciences. Researchers and industry professionals are increasingly interested in this compound due to its bioactive properties and structural versatility, making it a subject of ongoing studies in drug discovery and organic synthesis.

One of the key features of 6-fluoro-4-hydroxy-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide is its sulfone moiety, which enhances its stability and reactivity in various chemical environments. This characteristic aligns with current trends in green chemistry, where sustainable and efficient synthetic methods are prioritized. The compound's fluorine atom further amplifies its relevance, as fluorinated compounds are widely explored for their ability to improve pharmacokinetic properties in medicinal chemistry. Users searching for "fluorinated heterocycles" or "sulfone derivatives in drug design" will find this compound particularly intriguing.

In the context of AI-driven drug discovery, 6-fluoro-4-hydroxy-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide has garnered attention as a potential scaffold for machine learning-based molecular optimization. Its structural complexity and functional groups make it a candidate for virtual screening and QSAR modeling, addressing the growing demand for computational chemistry tools in modern research. Additionally, its hydrogen-bonding capacity and lipophilicity are critical parameters for researchers investigating "drug-likeness predictors" or "fragment-based drug discovery."

The synthesis of CAS No. 2090149-79-2 typically involves multi-step reactions, including cyclization and oxidation processes, which are frequently discussed in forums focusing on organic synthesis challenges. Recent advancements in catalytic fluorination techniques have also sparked interest in optimizing its production, catering to queries like "efficient fluorination methods 2024." Moreover, its potential as a building block for high-value intermediates aligns with industry needs for scalable and cost-effective chemical solutions.

From an SEO perspective, this article addresses high-traffic keywords such as "fluoro-hydroxy thiazine dioxide applications" and "CAS 2090149-79-2 supplier," ensuring visibility among target audiences. The compound's relevance to neuropharmacology and enzyme inhibition studies further broadens its appeal, as these topics dominate academic and industrial searches. By integrating these long-tail keywords, the content not only enhances readability but also positions itself as a authoritative resource for professionals seeking in-depth information on this niche chemical entity.

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